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molecular formula C12H10N4 B8496171 3-Methyl-8-phenyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-97-1

3-Methyl-8-phenyl[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8496171
M. Wt: 210.23 g/mol
InChI Key: AAPMAIFOPIEDJW-UHFFFAOYSA-N
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Patent
US04402958

Procedure details

A solution of 0.78 g. of 2-hydrazino-3-phenylpyrazine in 6.0 ml. of triethyl orthoacetate is heated under reflux for one hour. The reaction mixture is cooled in an ice bath and the precipitated solid is collected by filtration. The solid is recrystallized from ethanol to give 0.49 g. of the desired product as tan crystals, m.p. 178°-180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[C:15](OCC)(OCC)(OCC)[CH3:16]>>[C:9]1([C:8]2[C:3]3[N:4]([C:15]([CH3:16])=[N:2][N:1]=3)[CH:5]=[CH:6][N:7]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give 0.49 g

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=2N(C=CN1)C(=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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